molecular formula C11H23NO6 B1665360 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid CAS No. 663921-15-1

1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid

Cat. No.: B1665360
CAS No.: 663921-15-1
M. Wt: 265.3 g/mol
InChI Key: DKUZHSDZSMQOGQ-UHFFFAOYSA-N
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Description

1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid is a compound with significant interest in various scientific fields due to its unique structure and properties. It is a derivative of polyethylene glycol (PEG) and contains both amino and carboxyl functional groups, making it highly versatile for chemical modifications and applications.

Preparation Methods

The synthesis of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid typically involves a multi-step process starting from tetraethylene glycol. The synthetic route includes the following steps :

    Esterification: Tetraethylene glycol is esterified to form the corresponding ester.

    Mesylation: The ester is then converted to a mesylate.

    Azide Substitution: The mesylate undergoes substitution with azide.

    Reduction: The azide is reduced to an amine.

    Hydrolysis: Finally, the ester is hydrolyzed to yield this compound.

All reaction conditions are optimized for high yields and ease of control, making this method suitable for both laboratory and industrial production .

Chemical Reactions Analysis

1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.

    Biology: The compound is employed in the modification of biomolecules for enhanced stability and solubility.

    Medicine: It is used in drug delivery systems due to its biocompatibility and ability to improve the pharmacokinetics of therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid involves its ability to form stable conjugates with other molecules. The amino group can react with carboxyl or aldehyde groups to form amide or imine bonds, respectively. This property is exploited in drug delivery systems where the compound acts as a carrier, enhancing the solubility and stability of the drug .

Comparison with Similar Compounds

1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid is unique due to its combination of amino and carboxyl functional groups along with a PEG backbone. Similar compounds include:

The uniqueness of this compound lies in its versatility and the ability to form stable conjugates, making it highly valuable in various applications.

Properties

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUZHSDZSMQOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627909
Record name 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663921-15-1
Record name 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amino-PEG4-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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